3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-
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Overview
Description
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is a synthetic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. One common route includes the condensation of appropriate substituted hydrazines with diketones, followed by cyclization and functional group modifications. Reaction conditions often involve the use of solvents like ethanol or acetic acid, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and safety protocols.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit a particular enzyme involved in disease progression, thereby reducing symptoms or slowing disease progression.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-piperidinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-pyrrolidinoethyl)-6-phenyl-
Uniqueness
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the morpholinoethyl group may enhance its solubility and ability to interact with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
23338-58-1 |
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Molecular Formula |
C22H22ClN3O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)24-26(22(20)27)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
InChI Key |
YKNCRNHKWFDFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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